molecular formula C19H19F2NO B1327270 3',4'-Difluoro-2-piperidinomethyl benzophenone CAS No. 898773-77-8

3',4'-Difluoro-2-piperidinomethyl benzophenone

Cat. No.: B1327270
CAS No.: 898773-77-8
M. Wt: 315.4 g/mol
InChI Key: XDLNBUNIWMBRHL-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-2-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It features a piperidine ring and two fluorine atoms attached to the benzene ring.

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLNBUNIWMBRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643617
Record name (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-77-8
Record name (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’,4’-Difluoro-2-piperidinomethyl benzophenone typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

3’,4’-Difluoro-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that 3',4'-difluoro-2-piperidinomethyl benzophenone exhibits significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound has shown cytotoxicity with an IC50 value of 2.57 µM against HepG2 cells, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways. It has been observed to upregulate endoplasmic reticulum stress-related proteins and downregulate anti-apoptotic proteins, suggesting a dual mechanism that promotes cancer cell death while sparing normal cells from toxicity .

Material Science

Polymer Synthesis:
this compound serves as an intermediate in the synthesis of high-performance polymers such as polyether-ether-ketone (PEEK). PEEK is renowned for its thermal stability, chemical resistance, and mechanical strength, making it suitable for applications in aerospace, automotive, and medical devices . The compound's role in the polymerization process is crucial for enhancing the properties of the resultant materials.

Coatings and Adhesives:
Due to its structural characteristics, this compound can also be utilized in the formulation of coatings and adhesives that require enhanced durability and resistance to environmental factors. Its incorporation into these materials can improve their performance under extreme conditions, thereby extending their service life .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesEvaluated cytotoxic effects on HepG2 cellsIC50 = 2.57 µM; significant apoptosis induction observed
Polymer Synthesis ResearchInvestigated use as an intermediate in PEEK productionEnhanced thermal stability and mechanical strength reported
Environmental Impact AssessmentAnalyzed endocrine disruption potentialConcerns raised regarding thyroid hormone interference

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3’,4’-Difluoro-2-piperidinomethyl benzophenone can be compared with similar compounds such as:

The uniqueness of 3’,4’-Difluoro-2-piperidinomethyl benzophenone lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Biological Activity

3',4'-Difluoro-2-piperidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. As a derivative of benzophenone, it possesses unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzophenone core with two fluorine atoms positioned at the 3' and 4' positions and a piperidinomethyl substituent. This configuration is crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzophenone derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

StudyFindings
Demonstrated significant cytotoxic effects against various cancer cell lines.
Suggested that structural modifications enhance the compound's efficacy against specific tumor types.

Antimicrobial Effects

Research has indicated that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.

PathogenActivity
E. coliModerate inhibition observed
S. aureusSignificant reduction in growth

Case Studies

  • Antitumor Activity : A study published in Pharmaceutical Research examined the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .
  • Antimicrobial Testing : A clinical trial assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. Results showed promising activity, warranting further exploration into its use as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Difluoro-2-piperidinomethyl benzophenone, and how can purity be maximized?

  • Methodological Answer : The synthesis of fluorinated benzophenone derivatives often involves halogen substitution or catalytic carbonylation. For 3',4'-difluoro analogs, nucleophilic aromatic substitution (SNAr) with piperidine under controlled anhydrous conditions is a viable approach. Key parameters include reaction temperature (typically 80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric excess of piperidine (1.5–2.0 equivalents) to drive the reaction. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) confirms regioselectivity of fluorine substitution and piperidine integration. Fluorine coupling patterns in ¹H NMR (e.g., doublet-of-doublets for 3',4'-F) are diagnostic.
  • FTIR : C=O stretching (1640–1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) validate structural motifs.
  • HPLC-MS : Reverse-phase HPLC (C18 column) with ESI-MS detects molecular ions (e.g., [M+H]+ at m/z ~316) and quantifies impurities.
  • Elemental Analysis : Validates C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do photochemical properties of this compound influence its reactivity in UV-mediated applications?

  • Methodological Answer : The difluoro and piperidinomethyl groups modulate benzophenone’s triplet-state energy and hydrogen atom transfer (HAT) efficiency. Time-resolved spectroscopy (nanosecond flash photolysis) can quantify triplet-state lifetimes (τ ≈ 10–50 ns) and quantum yields (Φ ~0.5–0.7). Computational modeling (DFT/B3LYP/6-311G(d,p)) predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electron density distribution, explaining its dual role as a photoinitiator and oxidant in reactions like C-4 alkylation of pyridines .

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated benzophenone derivatives?

  • Methodological Answer : Yield discrepancies (e.g., 50–85%) often stem from:

  • Reagent Quality : Trace moisture in solvents or piperidine degrades reactive intermediates. Use freshly distilled THF and molecular sieves.
  • Reaction Monitoring : Incomplete conversion due to premature termination (e.g., side reactions with residual Cl⁻ in halogenated precursors).
  • Scale-Up Effects : Mixing inefficiencies in batch reactors reduce yields; microfluidic systems improve mass transfer for gram-scale synthesis.
    • Validation : Replicate reactions under inert atmosphere (N₂/Ar) with strict exclusion of moisture. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. What computational strategies predict the solvation effects and spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with implicit solvent models (e.g., PCM or SMD) calculates solvent-dependent dipole moments and UV-Vis absorption maxima. For example:

  • Dipole Moments : Increase in polar solvents (e.g., water: ~5.2 D vs. toluene: ~3.8 D).
  • TD-DFT : Predicts λ_max ≈ 280–290 nm (π→π* transition) with oscillator strengths >0.5, aligning with experimental UV data.
  • Vibrational Analysis : Assigns IR bands (e.g., C=O at 1650 cm⁻¹) and correlates with solvent-induced shifts .

Q. How does structural modification (e.g., fluorination) alter the biological interactions of benzophenone derivatives?

  • Methodological Answer : Fluorine enhances lipophilicity (logP ~2.8) and metabolic stability. In vitro assays (e.g., receptor binding studies with radiolabeled ligands) quantify affinity for targets like GABA receptors. Molecular docking (AutoDock Vina) models steric and electronic interactions, showing 3',4'-difluoro substitution improves fit into hydrophobic binding pockets. Toxicity screening (Ames test, micronucleus assay) evaluates mutagenicity risks linked to benzophenone cores .

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